2-(tert-Butoxy)-6-fluorotoluene
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Overview
Description
2-(tert-Butoxy)-6-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butoxy)-6-fluorotoluene can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-6-fluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted toluene derivatives.
Scientific Research Applications
2-(tert-Butoxy)-6-fluorotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-6-fluorotoluene involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can enhance the compound’s stability and reactivity by affecting the electronic distribution within the molecule .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar to potassium tert-butoxide, used as a strong base.
Uniqueness
2-(tert-Butoxy)-6-fluorotoluene is unique due to the presence of both the tert-butoxy group and the fluorine atom on the toluene ring. This combination imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications.
Properties
Molecular Formula |
C11H15FO |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
MJOVNPSQEYEFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(C)(C)C |
Origin of Product |
United States |
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